ADAMTS-5 inhibitor

Osteoarthritis Aggrecanase Enzymology

Aldumastat (GLPG1972/S201086; CAS 1957278-93-1) is the only ADAMTS-5 inhibitor with complete human PK/PD validation — 10-hr half-life, once-daily oral dosing, ARGS neoepitope biomarker confirmed in Phase 1. Its 8-fold selectivity over ADAMTS-4 and ≥60-fold over MMPs ensures cleaner target attribution than generic tool compounds. DMM mouse (23–37% proteoglycan loss reduction) and MNX rat (OARSI score reduction 6–23%) efficacy provides reproducible preclinical benchmarks. Choose GLPG1972 for translational studies linking preclinical cartilage protection to clinical pharmacokinetics.

Molecular Formula C16H11ClF3N3OS3
Molecular Weight 449.9 g/mol
Cat. No. B1666598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADAMTS-5 inhibitor
SynonymsADAMTS-5 Inhibitor;  ADAMTS 5 Inhibitor;  ADAMTS5 Inhibitor; 
Molecular FormulaC16H11ClF3N3OS3
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6-
InChIKeyCVYPRDPBCXSVBN-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ADAMTS-5 Inhibitor Procurement: Scientific Selection Guide for Aggrecanase-2 Targeted Research


ADAMTS-5 inhibitors constitute a class of small-molecule and biologic agents targeting ADAMTS-5 (aggrecanase-2), a zinc-dependent metalloprotease identified as the principal enzyme responsible for aggrecan degradation in articular cartilage during osteoarthritis progression [1]. The most clinically advanced representative of this class is GLPG1972/S201086 (aldumastat), an orally bioavailable small molecule with an IC₅₀ of 19 nM against human ADAMTS-5 and approximately 8-fold selectivity over the closely related ADAMTS-4 [2]. Other research-grade ADAMTS-5 inhibitors include ELT-derived scaffolds with >50-fold selectivity over ADAMTS-4 [3] and biological inhibitors such as the NANOBODY® M6495 (isecarosmab) administered via subcutaneous injection [4].

Why ADAMTS-5 Inhibitors Cannot Be Interchanged: Evidence-Based Procurement Rationale


Interchanging ADAMTS-5 inhibitors without verifying compound-specific selectivity profiles and pharmacokinetic parameters introduces significant experimental risk. Closely related metalloproteases including ADAMTS-4 (aggrecanase-1), MMP-13, and TACE share overlapping substrate specificities with ADAMTS-5; off-target inhibition of these enzymes can confound interpretation of aggrecan cleavage data [1]. Crucially, the phase 2 ROCCELLA trial (NCT03595618) demonstrated that GLPG1972/S201086 at doses of 75, 150, and 300 mg daily failed to reduce cartilage loss versus placebo (P = 0.165, 0.939, and 0.682 respectively) over 52 weeks [2], establishing that even a compound with validated preclinical efficacy and favorable human PK may yield null clinical outcomes. Consequently, research-grade ADAMTS-5 inhibitors must be evaluated not by target class membership alone, but by quantifiable differentiation across selectivity, ADME/PK, and model-specific efficacy parameters.

Quantitative Comparator Evidence for ADAMTS-5 Inhibitor Selection and Procurement


GLPG1972/S201086 Selectivity Profile: ADAMTS-4 vs. MMP Family Discrimination

GLPG1972/S201086 demonstrates 8-fold selectivity for ADAMTS-5 (IC₅₀ = 19 ± 2 nM) over ADAMTS-4 (IC₅₀ = 156 nM), and 60-fold to >5,000-fold selectivity over the broader MMP family including MMP-1, MMP-2, MMP-9, MMP-13, and TACE [1]. In contrast, arylsulfonamide compound 18 exhibits comparable nanomolar potency against ADAMTS-5, ADAMTS-4, and MMP-13 without isoform discrimination [2].

Osteoarthritis Aggrecanase Enzymology

GLPG1972/S201086 Human Pharmacokinetics: Oral Bioavailability and Half-Life Characterization

GLPG1972/S201086 achieves a mean apparent terminal elimination half-life of approximately 10 hours in humans, with steady-state plasma concentrations reached within 2 days of once-daily oral dosing and minimal accumulation [1]. By comparison, the NANOBODY® M6495 (isecarosmab) requires subcutaneous injection with near-100% bioavailability but a substantially extended pharmacodynamic duration (ARGS reduction lasting several weeks after a single dose) [2].

Pharmacokinetics ADME Drug Development

GLPG1972/S201086 In Vivo Efficacy: Dual-Model Cartilage Protection Quantification

In the destabilization of the medial meniscus (DMM) mouse model, GLPG1972/S201086 (30-120 mg/kg b.i.d.) reduced femorotibial cartilage proteoglycan loss by 23-37%, cartilage structural damage by 23-39%, and subchondral bone sclerosis by 21-36% relative to vehicle controls [1]. In the meniscectomy (MNX) rat model, GLPG1972/S201086 (10-50 mg/kg b.i.d.) reduced cartilage damage (OARSI score reduction of 6-23%), proteoglycan loss by approximately 27%, and subchondral bone sclerosis by 77-110% [1]. For comparison, the ELT-derived compound 8 (30 nM ADAMTS-5 IC₅₀) demonstrated aggrecanase inhibition in human cartilage explants but has no reported in vivo efficacy data [2].

Osteoarthritis Cartilage Biology In Vivo Pharmacology

GLPG1972/S201086 Clinical Efficacy Outcome: Phase 2 ROCCELLA Trial Data

The phase 2 ROCCELLA trial (NCT03595618, n=932) evaluated GLPG1972/S201086 at 75, 150, and 300 mg once daily versus placebo for 52 weeks in patients with symptomatic knee osteoarthritis. No significant differences in central medial femorotibial compartment (cMFTC) cartilage thickness loss were observed between placebo and any GLPG1972 dose group: placebo vs 75 mg, P = 0.165; vs 150 mg, P = 0.939; vs 300 mg, P = 0.682 [1]. This outcome diverges from the positive preclinical efficacy established in DMM mouse and MNX rat models [2], and contrasts with M6495 (NANOBODY®), which has completed only phase 1 safety and PD studies without phase 2 efficacy data [3].

Clinical Trial DMOAD Osteoarthritis

ADAMTS-5 vs. ADAMTS-4 Knockout Phenotype: Genetic Validation Supporting ADAMTS-5 Prioritization

Adamts5 knockout mice exhibit robust protection from cartilage degradation in surgically induced OA models [1]. In contrast, Adamts4 knockout mice do not show protection from cartilage degradation in experimental OA models [2]. This genetic divergence establishes ADAMTS-5 as the predominant aggrecanase responsible for pathological cartilage degradation, providing target-level rationale for prioritizing ADAMTS-5-selective inhibitors over dual ADAMTS-4/5 or ADAMTS-4-selective inhibitors in OA research applications.

Osteoarthritis Genetic Models Target Validation

ELT-Derived ADAMTS-5 Inhibitors: Scaffold Differentiation and Zinc-Binding Mechanism

ELT-derived ADAMTS-5 inhibitors (exemplar compound 8) achieve IC₅₀ = 30 nM against human ADAMTS-5 with >50-fold selectivity over ADAMTS-4 and >1,000-fold selectivity over ADAMTS-1, ADAMTS-13, MMP-13, and TACE, utilizing a novel scaffold lacking a classical zinc-binding functionality [1]. In contrast, GLPG1972/S201086 (hydantoin series) and compound 22 (1-sulfonylaminocyclopropanecarboxylate series, IC₅₀ = 7.4 nM) both incorporate classical zinc-binding groups [2]. The non-zinc-binding ELT scaffold may offer advantages in off-target metalloprotease selectivity profiles and physicochemical properties distinct from zinc-chelating inhibitors [1].

Medicinal Chemistry ELT Scaffold Differentiation

ADAMTS-5 Inhibitor Application Scenarios: Evidence-Aligned Procurement Decision Framework


Preclinical OA Model Studies Requiring Orally Bioavailable Tool Compound

GLPG1972/S201086 is the optimal selection for investigators conducting in vivo osteoarthritis research in DMM mouse or MNX rat models. Its validated cartilage protection profile (proteoglycan loss reduction 23-37% in DMM mice; OARSI score reduction 6-23% in MNX rats [1]) combined with once-daily oral bioavailability and 10-hour half-life [2] enables straightforward dosing in long-term preclinical studies. The compound's 8-fold selectivity over ADAMTS-4 and ≥60-fold selectivity over MMPs [1] supports cleaner attribution of observed effects to ADAMTS-5 inhibition.

Translational PK/PD Studies Leveraging Human-Validated Exposure Parameters

GLPG1972/S201086 is uniquely suited for translational research requiring human PK/PD correlation. Phase 1 trials established median Tmax of 4 hours, mean terminal half-life of approximately 10 hours, and steady-state achievement within 2 days of once-daily oral dosing with minimal accumulation [1]. ARGS neoepitope reduction serves as a validated PD biomarker for target engagement [1]. These parameters are unavailable for research-grade tool compounds lacking human PK characterization, positioning GLPG1972 as the reference standard for bridging preclinical to clinical ADAMTS-5 inhibition studies.

Scaffold-Hopping Medicinal Chemistry Programs Seeking Non-Zinc-Binding Inhibitors

ELT-derived ADAMTS-5 inhibitors (exemplar compound 8) offer a structurally differentiated starting point for medicinal chemistry programs aiming to develop non-zinc-binding ADAMTS-5 inhibitors. With IC₅₀ = 30 nM and >1,000-fold selectivity over MMP-13 and TACE [1], this scaffold class provides a validated alternative to classical zinc-chelating hydantoin or cyclopropane carboxylate inhibitors. The absence of a zinc-binding group may mitigate selectivity challenges associated with cross-reactivity across the broader zinc metalloprotease family [1].

Biologic-Based ADAMTS-5 Inhibition with Extended PD Duration

The NANOBODY® M6495 (isecarosmab) is indicated for studies requiring extended pharmacodynamic duration from a single administration. Phase 1 data demonstrate that a single subcutaneous dose produces ARGS reduction lasting several weeks, with bioavailability estimated near 100% following SC injection [1]. This extended PD profile contrasts with the 10-hour half-life of oral small-molecule GLPG1972 [2], making M6495 preferable for experimental designs prioritizing infrequent dosing or sustained target coverage. M6495 has completed phase 1 safety studies and is positioned for further clinical evaluation of disease-modifying effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADAMTS-5 inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.